molecular formula C11H15N B103738 2-Cyclohexylpyridine CAS No. 15787-49-2

2-Cyclohexylpyridine

Cat. No.: B103738
CAS No.: 15787-49-2
M. Wt: 161.24 g/mol
InChI Key: HUTHUTALXJNNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylpyridine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is characterized by a pyridine ring substituted with a cyclohexyl group, which combines aromatic properties with a non-polar aliphatic cycle. This structure contributes to its physical characteristics, including a predicted density of approximately 0.984 g/cm³ and a boiling point near 263 °C at 760 mmHg . The compound features one hydrogen bond acceptor and has a topological polar surface area of 12.9 Ų . Compounds incorporating pyridine and cyclohexyl motifs are valuable intermediates in medicinal chemistry and drug discovery research. For instance, structurally related molecules containing these groups have been investigated for their antifungal properties and their binding interactions with proteins like bovine serum albumin (BSA), which is critical for understanding drug pharmacokinetics . Similarly, pyridine-based scaffolds are frequently explored in the development of potential anticancer agents . As such, this compound serves as a useful building block in organic synthesis and for the development of novel chemical entities. This product is intended for research and further chemical synthesis. It is strictly for Laboratory Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate precautions, referencing its safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHUTALXJNNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166324
Record name 2-Cyclohexylpyridine
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Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15787-49-2
Record name 2-Cyclohexylpyridine
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Record name 2-Cyclohexylpyridine
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Record name 2-Cyclohexylpyridine
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Synthetic Methodologies for 2 Cyclohexylpyridine and Analogues

Direct Alkylation Approaches

Direct alkylation methods offer a straightforward route to introduce a cyclohexyl group onto a pyridine (B92270) ring. These approaches can be broadly categorized into radical-mediated processes and cross-coupling reactions.

Radical-Mediated Alkylation

Radical-mediated alkylation involves the generation of a cyclohexyl radical, which then attacks the pyridine ring. This can be achieved through various protocols, including radical chain reactions and dehydrogenative cross-coupling.

A notable method for the monoalkylation of pyridines involves the use of N-methoxypyridinium salts as radical acceptors. nih.govchemrxiv.org This approach allows for the reaction to proceed under neutral conditions, avoiding the need for an acid to activate the heterocycle or an external oxidant. nih.govrsc.org The process can utilize alkyl radicals generated from various precursors such as alkenes (via hydroboration), alkyl iodides, and xanthates. nih.govchemrxiv.org

In a typical procedure, secondary cyclic radicals, for instance, from cyclohexene (B86901), react efficiently with N-methoxy-pyridinium salts. chemrxiv.org For example, the reaction of N-methoxy-4-phenylpyridinium tetrafluoroborate (B81430) with cyclohexene can yield the corresponding 2-cyclohexyl derivative. nih.gov The use of 2,4,6-collidine has been shown to have a positive effect on the reaction outcomes for certain substituted N-methoxypyridinium salts. nih.gov The remarkable reactivity of N-methoxypyridinium salts towards radicals is highlighted by a high rate constant for the addition of a primary alkyl radical, which is significantly greater than that for the addition to a protonated lepidine. nih.govrsc.org

The proposed mechanism involves the initiation of a radical chain by the thermal decomposition of an initiator like di-tert-butyl-hyponitrite (DTBHN), which generates a tert-butoxyl radical. This radical then reacts with an organoborane (RBcat) to produce the initial alkyl radical. chemrxiv.org This alkyl radical then adds to the N-methoxypyridinium salt. nih.govchemrxiv.org

Table 1: Radical Chain Monoalkylation of Pyridines

Reactant 1Reactant 2ConditionsProductYield (%)Reference
N-methoxy-4-phenylpyridinium tetrafluoroborateCyclohexene2,4,6-collidine2-cyclohexyl-4-phenylpyridine63 nih.gov
N-methoxylepidiniumCyclohexene-2-cyclohexyllepidineHigh chemrxiv.org
4-tert-butyl-N-methoxypyridinium saltCyclohexene-2-cyclohexyl-4-tert-butylpyridine65 nih.gov
4-ethoxycarbonyl-N-methoxypyridinium saltCyclohexene-2-cyclohexyl-4-ethoxycarbonylpyridine46 nih.gov

Dehydrogenative cross-coupling (DCC) represents a powerful strategy for the formation of C-C bonds directly from two different C-H bonds.

Visible-light-induced photocatalysis using a titanium dioxide (TiO₂) photocatalyst can achieve the dehydrogenative cross-coupling of pyridine and cyclohexane (B81311). kyoto-u.ac.jpresearchgate.netnih.gov In this process, a pyridine molecule adsorbed on the TiO₂ surface is photoexcited, leading to the formation of a pyridine radical cation through a ligand-to-metal charge transfer (LMCT). kyoto-u.ac.jpnih.gov This radical cation can then selectively oxidize cyclohexane to a cyclohexyl radical. kyoto-u.ac.jpnih.gov

The subsequent cross-coupling reaction proceeds with high selectivity, and is accompanied by the evolution of hydrogen gas. kyoto-u.ac.jpnih.gov The use of visible light offers greater selectivity compared to UV irradiation. kyoto-u.ac.jpnih.gov The reaction is typically carried out with an excess of cyclohexane relative to pyridine. kyoto-u.ac.jp The mechanism is thought to involve the attack of the cyclohexyl radical on a pyridine molecule, followed by the elimination of a hydrogen radical. kyoto-u.ac.jp Platinum-loaded TiO₂ (Pt/TiO₂) has been shown to be an effective photocatalyst for this transformation. kyoto-u.ac.jpresearchgate.net

Table 2: Photocatalytic Dehydrogenative Cross-Coupling of Pyridine and Cyclohexane

ReactantsCatalystLight SourceKey IntermediateProductReference
Pyridine, CyclohexanePt/TiO₂Visible light (λ > 422 nm)Pyridine radical cation, Cyclohexyl radical2-Cyclohexylpyridine kyoto-u.ac.jpresearchgate.netnih.gov

Iron-based catalysts can also facilitate the reaction between cyclohexane and pyridine. In some systems, the oxidation of cyclohexane can be initiated by hydroxyl radicals. researchgate.netmdpi.com While the primary products are often cyclohexanol (B46403) and cyclohexanone, the generation of cyclohexyl radicals opens the possibility for their subsequent reaction with pyridine. mdpi.combeilstein-journals.org

The mechanism of iron-catalyzed oxidation often involves the decomposition of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) by an iron catalyst to generate reactive oxygen species and alkyl radicals. beilstein-journals.orgcore.ac.uk For instance, an Fe(II)/Fe(III) catalytic cycle can generate tert-butoxy (B1229062) and tert-butylperoxy radicals from TBHP. The tert-butoxy radical can abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical. beilstein-journals.org This cyclohexyl radical can then, in principle, attack a pyridine ring, especially if the pyridine is activated, such as in the Minisci reaction where the heteroarene is protonated. mdpi.com

Dehydrogenative Cross-Coupling Reactions (DCC)

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by joining two different fragments, typically with the aid of a metal catalyst. wikipedia.org These reactions generally involve an organometallic reagent (R-M) and an organic halide or triflate (R'-X). wikipedia.org

While specific examples for the direct synthesis of this compound via standard cross-coupling reactions like Suzuki or Stille were not prominently detailed in the provided search results, the general principles of these reactions are applicable. For instance, a Negishi cross-coupling could theoretically be employed, involving the reaction of a cyclohexylzinc reagent with a 2-halopyridine in the presence of a palladium catalyst. mdpi.com Similarly, a Suzuki coupling would involve the reaction of a cyclohexylboronic acid or its derivative with a 2-halopyridine.

The development of stereospecific cross-coupling reactions for nitrogen-containing stereocenters has been a significant advancement, often utilizing organotin nucleophiles with cyclohexyl spectator ligands to achieve selective transfer of the desired alkyl unit. nih.gov Although these examples focus on more complex structures, the underlying principles of palladium-catalyzed cross-coupling are relevant to the synthesis of simpler molecules like this compound.

Coupling of Halopyridines with Cyclohexyl Substrates

The synthesis of this compound can be effectively achieved through the formation of a carbon-carbon bond between the C-2 position of a pyridine ring and a cyclohexyl group. This is commonly accomplished via transition metal-catalyzed cross-coupling reactions, where a halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), is reacted with a cyclohexyl organometallic reagent.

The Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent like cyclohexylmagnesium bromide, is a foundational method for this type of transformation. organic-chemistry.orgwikipedia.org The success and efficiency of this reaction are highly dependent on the choice of catalyst, with systems based on iron, nickel, and palladium being prominent.

Iron-Catalyzed Coupling: Recent advancements have established iron-catalyzed cross-coupling as an efficient, low-cost, and environmentally benign method. rsc.orggu.se Iron catalysts can effectively promote the C(sp²)-C(sp³) coupling between aryl chlorides and secondary Grignard reagents, such as cyclohexylmagnesium bromide. rsc.orgmdpi.com Studies have shown that 2-chloropyridine can be successfully coupled using an iron catalyst, achieving a good yield at low catalyst loading. rsc.org This approach is particularly valuable as it avoids the use of more expensive and toxic palladium catalysts. gu.se

Nickel-Catalyzed Coupling: Nickel complexes are also effective catalysts for Kumada-type couplings. arkat-usa.org These reactions can join 2-halogenated pyridines with alkyl Grignard reagents to form 2-alkylated pyridines. nih.gov However, the coupling of 2-chloropyridine can sometimes be challenging compared to its 3- and 4-chloro isomers. rsc.org The reactivity can be hindered by the formation of stable, inactive dimeric nickel species with α-halo-N-heterocycles. rsc.org Despite this, the Kumada reaction often succeeds due to the rapid transmetalation step associated with highly reactive Grignard reagents. rsc.org The choice of ligand, such as bathophenanthroline, is crucial for achieving high yields. nih.gov

Palladium-Catalyzed Negishi Coupling: The Negishi coupling offers a powerful alternative, reacting an organozinc reagent with an organic halide. wikipedia.org This method is known for its broad functional group tolerance. nih.gov Palladium catalysts, often in conjunction with specialized ligands like XPhos, can couple 2-heterocyclic organozinc reagents with aryl chlorides. researchgate.net Specifically, functionalized cyclohexylzinc reagents have been shown to couple with high diastereoselectivity to aryl and heteroaryl iodides, indicating the viability of this method for synthesizing complex this compound derivatives. acs.org

Catalyst SystemTypical ReagentsKey Characteristics
Iron-Based (e.g., FeCl₂, FeBr₃)2-Chloropyridine + Cyclohexylmagnesium bromideEnvironmentally benign and low-cost; effective for C(sp²)-C(sp³) coupling at low catalyst loadings. rsc.orgmdpi.com
Nickel-Based (e.g., NiCl₂(dppf), NiBr₂/bathophenanthroline)2-Chloropyridine + Cyclohexylmagnesium bromideClassic method for Kumada coupling; reactivity can be sensitive to the halide position on the pyridine ring and ligand choice. nih.govrsc.org
Palladium-Based (e.g., Pd₂(dba)₃/XPhos)2-Halopyridine + Cyclohexylzinc chlorideNegishi coupling offers high functional group tolerance and stereoselectivity. nih.govresearchgate.netacs.org

Hydride Reduction Methodologies

An alternative strategy to construct the cyclohexyl moiety of this compound involves the reduction of a suitable precursor. A highly effective method is the selective catalytic hydrogenation of 2-phenylpyridine (B120327). This process reduces the phenyl ring to a cyclohexyl ring while preserving the aromaticity of the pyridine ring. The selectivity of this transformation is governed by the choice of catalyst and reaction conditions.

Selective Hydrogenation of 2-Phenylpyridine: Research has demonstrated that platinum nanowires (Pt NWs) are highly active and selective catalysts for this reaction. arkat-usa.org In the presence of Pt NWs, an acid co-catalyst like aluminum chloride (AlCl₃), and acetic acid (HOAc) as the solvent, 2-phenylpyridine can be converted to this compound almost quantitatively. arkat-usa.org The reaction proceeds under 1 MPa of hydrogen gas at 70°C, showing remarkable selectivity for the hydrogenation of the benzene (B151609) ring over the pyridine ring. arkat-usa.org

Other catalysts have also been explored. Palladium (Pd) catalysts are known to facilitate the hydrogenation of phenylpyridines. rug.nl However, depending on the conditions and the specific substrate (e.g., 4-phenylpyridine), palladium on carbon (Pd/C) can preferentially hydrogenate the pyridine ring, leading to phenylpiperidine derivatives. wikipedia.orgsemanticscholar.org In the case of 2-phenylpyridine, palladium catalysis can yield 2-phenylpiperidine, with this compound formed as a byproduct from the nonselective hydrogenation of the phenyl ring. rug.nl This highlights the critical role of the catalyst in directing the reaction's outcome. Rhodium-based catalysts have also been investigated for pyridine hydrogenation. rug.nl

CatalystSubstrateProductKey ConditionsObserved Outcome
Platinum Nanowires (Pt NWs)2-PhenylpyridineThis compound0.005 mmol Pt NWs, 0.25 mmol AlCl₃, 2 mL HOAc, 70°C, 1 MPa H₂Almost quantitative yield with high selectivity for benzene ring hydrogenation. arkat-usa.org
Palladium on Carbon (Pd/C)2-Phenylpyridine2-Phenylpiperidine (major), this compound (byproduct)Varies (e.g., batch cycles)Can lead to nonselective hydrogenation of the phenyl ring, forming this compound as a side product. rug.nl
Rhodium Nanoparticles (Rh@NHC)Pyridine derivativesPiperidine (B6355638) derivativesMild conditionsStudied for pyridine ring reduction; selectivity depends on substrate and conditions. rug.nl

Mechanistic Investigations of 2 Cyclohexylpyridine Formation and Reactions

Reaction Pathway Elucidation for 2-Cyclohexylpyridine Synthesis

The formation of this compound can be achieved through several mechanistic routes, including radical-based pathways, photoinduced reactions, and processes involving hydride transfer. Each of these pathways presents a unique approach to the synthesis of this compound, with distinct intermediates and reaction conditions.

Radical Addition-Elimination Pathways

The synthesis of this compound can proceed through a radical addition-elimination mechanism. In one studied pathway, the irradiation of pyridine (B92270) in cyclohexane (B81311) generates a pyridinyl radical. This radical is considered a primary product in the photoreaction of excited pyridine. researchgate.net The subsequent reaction between the pyridinyl radical and cyclohexane leads to the formation of this compound, along with other products like 4-cyclohexylpyridine (B3047270) and 2,5-dicyclohexylpyridine. researchgate.net The presence of oxygen can influence the yields of these products, indicating the complex nature of the radical reactions involved. researchgate.net

Another approach involves the use of a ball-milling technique for a cross-electrophile coupling reaction between 2-bromopyridine (B144113) and iodocyclohexane. cardiff.ac.uk This method suggests the possibility of two distinct mechanistic pathways: one involving an alkyl radical formed via a single electron transfer (SET) event, and another proceeding through an in-situ generated organomanganese reagent. cardiff.ac.uk While it is challenging to definitively distinguish between these mechanisms, the formation of rearranged products under certain conditions points towards the dominance of a radical pathway. cardiff.ac.uk

It's important to note that nucleophilic addition-elimination reactions are also a fundamental class of reactions in heterocyclic chemistry. savemyexams.com In these reactions, a nucleophile attacks a carbon atom, leading to the formation of an intermediate that then eliminates a leaving group. savemyexams.com While not directly detailing the synthesis of this compound, this general mechanism provides a framework for understanding how addition and elimination steps can lead to substituted aromatic compounds.

Photoinduced Mechanisms and Selectivity

Photoinduced reactions offer a powerful and selective method for the synthesis of this compound and its analogs. These methods often utilize photocatalysts to facilitate the reaction under mild conditions, such as visible light irradiation. medicineinnovates.comorganic-chemistry.org

One such approach involves a dehydrogenative cross-coupling reaction between pyridine and cyclohexane, which is facilitated by a photocatalyst on a TiO2 surface. kyoto-u.ac.jp Upon visible light irradiation, a pyridine molecule adsorbed on the surface can be photoexcited, leading to the formation of a pyridine radical cation via a ligand-to-metal charge transfer (LMCT). kyoto-u.ac.jp This radical cation can then selectively oxidize cyclohexane to a cyclohexyl radical, which subsequently couples with the pyridine radical to form this compound with high selectivity. kyoto-u.ac.jp

The selectivity of photoinduced reactions is a key advantage, allowing for the targeted functionalization of specific positions on the pyridine ring. nih.gov For instance, the use of a maleate-derived blocking group for the pyridine nitrogen has been shown to enable exquisite control for Minisci-type decarboxylative alkylation at the C-4 position, preventing reaction at the more competitive C-2 and C-6 positions. nih.gov

Furthermore, photoinduced reactions can be used for the synthesis of complex molecules containing the this compound motif. For example, a radical cascade cyclization triggered by photoinduced electron transfer (PET) has been employed in the total synthesis of sculponin U, a complex natural product. nih.gov This highlights the versatility of photoinduced methods in constructing intricate molecular architectures.

The table below summarizes key findings from various photoinduced reactions for the synthesis of this compound and related compounds.

Photocatalyst/MethodReactantsKey FindingsReference
TiO2 surfacePyridine, CyclohexaneDehydrogenative cross-coupling via pyridine radical cation. High selectivity for this compound. kyoto-u.ac.jp
Eosin YMethyl arenes, Aromatic alkynesMetal-free synthesis of α,β-unsaturated ketones under visible light. organic-chemistry.org
Decatungstate/CobaloximeAlkanes/Aldehydes, Aryl alkenesDirect alkenylation with high C-H site selectivity. nih.gov
Transition-metal-basedChromone-3-carboxylic acids, NucleophilesEfficient alkylation of electron-poor olefins via LMCT. rsc.org

Hydride Transfer Mechanisms

Hydride transfer represents another important mechanistic pathway in the synthesis of this compound. This mechanism is central to various reduction and alkylation reactions. rsc.org Recent advancements have highlighted the utility of borrowing hydrogen or acceptorless dehydrogenative coupling strategies, where alcohols can serve as alkylating agents through the in-situ generation of reactive intermediates via hydride transfer. rsc.org

A notable example involves the use of a sodium hydride-iodide composite. While sodium hydride (NaH) is typically known as a Brønsted base, this composite enables it to act as a hydride donor. d-nb.info This system has been successfully used for the reduction of various functional groups and the synthesis of cycloalkyl arenes, including this compound, with high efficiency. d-nb.inforesearchgate.net The reaction is believed to proceed through the transfer of a hydride from NaH to the substrate. nih.gov

Mechanistic studies, including DFT calculations, suggest that the formation of a ruthenium-hydride species is a key step in certain asymmetric transfer hydrogenation reactions. mdpi.com This process can occur through a two-step pathway involving the initial transfer of a hydride followed by a proton transfer. mdpi.com

The table below presents examples of reactions where hydride transfer is a key mechanistic step.

Reagent/CatalystSubstrateProductKey Mechanistic FeatureReference
Sodium Hydride-Iodide CompositeNitriles, Amides, IminesReduced products, including this compoundNaH acts as a hydride donor. d-nb.inforesearchgate.netnih.gov
Ruthenium ComplexesKetones, IminesChiral Alcohols, AminesFormation of a ruthenium-hydride active species. mdpi.com
Base-mediatedAlcoholsBranched Ketones, Amines, Pyridines"Borrowing hydrogen" strategy via hydride shuttling. rsc.org

Reactivity of this compound and its Analogues

The reactivity of this compound is influenced by the electronic properties of the pyridine ring and the nature of the cyclohexyl substituent. Understanding its behavior in aromatic substitution reactions and the effects of other substituents is crucial for its application in chemical synthesis.

Homolytic and Heterolytic Aromatic Substitution Studies

Pyridine and its derivatives can undergo both homolytic (radical) and heterolytic (electrophilic or nucleophilic) aromatic substitution reactions. The nitrogen atom in the pyridine ring makes it more electron-deficient than benzene (B151609), which generally deactivates it towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. libretexts.orgmsu.edu

In the context of this compound, the cyclohexyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This can influence the regioselectivity of further substitution reactions on the pyridine ring.

Studies on the reactivity of related heterocyclic systems provide insights. For instance, the reactivity of 3-hydroxy-2,4,6-tridehydropyridinium cation, an aromatic triradical, was found to be significantly different from its unsubstituted counterpart, highlighting the profound impact of substituents on radical reactivity. nih.gov

Substituent Effects on Reactivity

Substituents on the pyridine or cyclohexyl ring can significantly alter the reactivity of this compound. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a critical role. libretexts.org

Electron-withdrawing groups, for example, can further deactivate the pyridine ring towards electrophilic attack but may enhance its susceptibility to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The position of the substituent also matters, as it can direct incoming reagents to specific sites on the ring. sandiego.edu

The following table summarizes the general effects of substituents on the reactivity of aromatic rings, which can be applied to understand the reactivity of substituted this compound derivatives.

Substituent TypeEffect on Reactivity (Electrophilic Substitution)Directing Effect
Activating Groups (e.g., -OH, -OR, -NH2, -Alkyl)Increase reactivityOrtho, Para-directing
Deactivating Groups (e.g., -NO2, -CN, -COR, Halogens)Decrease reactivityMeta-directing (except for halogens which are ortho, para-directing)

C-N Bond Activation and Cleavage in Pyridinium (B92312) Systems

The activation and subsequent cleavage of the carbon-nitrogen (C-N) bond in pyridinium systems represent a critical step in the synthesis of various substituted pyridines, including this compound. These processes often involve the transformation of the pyridine ring into a more reactive intermediate, facilitating the introduction of substituents.

One strategy for C-N bond activation involves the formation of N-aminopyridinium salts. These salts can act as bifunctional precursors, exhibiting both nucleophilic and electrophilic or radical characteristics, which are accessible through the cleavage of the N-N bond. nih.gov For instance, N-aminopyridinium salts can be synthesized by reacting substituted pyridines with electrophilic aminating reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

The cleavage of the C-N bond is often facilitated by transition metal catalysis or photochemical methods. nih.govorganic-chemistry.org For example, a copper-catalyzed N-O bond cleavage in oxime acetates, coupled with C-C and C-N bond formation, provides a pathway to multisubstituted pyridines. organic-chemistry.org In some cases, the C-N bond cleavage can be induced under aerobic conditions without the need for a transition metal, using oxygen as the sole oxidant. rsc.org This has been demonstrated in the synthesis of pyridines and quinolines from primary alkyl amines and different types of ketones. rsc.org

Mechanistic studies have shown that the C-N bond cleavage can proceed through various intermediates. In the context of forming 2,3-difunctionalized pyridines from N-aminopyridiniums and activated alkenes, a visible-light-promoted process involves the formation of an electron donor-acceptor (EDA) complex between two intermediates: a tetrahydropyrazolo[1,5-a]pyridine and a new pyridinium salt. rsc.org This complex then undergoes a single electron transfer (SET), leading to N-N bond cleavage and subsequent C-N bond formation. rsc.org

Another approach involves the halogenation of an amine motif to activate a typically inert C-N bond. This strategy triggers a stereoinvertive intramolecular SN2 substitution, which has been successfully applied in the synthesis of 1,2-cis C-aryl furanosides from unprotected aldoses. nih.govrsc.org While not directly forming this compound, this principle of C-N bond activation through modification of a nitrogen substituent is a relevant mechanistic concept.

The table below summarizes different methods and key mechanistic features related to C-N bond activation and cleavage in the formation of substituted pyridines.

MethodKey Mechanistic FeatureReactantsProduct TypeRef.
Visible-Light Promoted ReactionFormation of an Electron Donor-Acceptor (EDA) complex followed by Single Electron Transfer (SET) and N-N bond cleavage.N-aminopyridiniums, Activated alkenes2,3-difunctionalized pyridines rsc.org
Halogenation-Induced CyclizationHalogenation of an amine activates the C-N bond, leading to intramolecular SN2 substitution.1-aryl polyhydroxy amines1,2-cis C-aryl furanosides nih.govrsc.org
Aerobic OxidationDioxygen-induced C-N bond activation in primary alkyl amines.Primary alkyl amines, KetonesPyridines, Quinolines rsc.org
Copper-Catalyzed ReactionN-O bond cleavage in oxime acetates coupled with C-C/C-N bond formation.Oxime acetates, Activated methylene (B1212753) compounds, AldehydesMultisubstituted pyridines organic-chemistry.org

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of structural isomers. wikipedia.org In the context of pyridine chemistry, these reactions can influence the final substitution pattern of the pyridine ring.

One notable photochemical reaction is the irradiation of pyridine in cyclohexane, which yields a mixture of this compound and 4-cyclohexylpyridine, albeit in a low 10% yield. researchgate.netpreprints.orgresearchgate.net The mechanism of this reaction is believed to involve the photochemical isomerization of pyridine to a "Dewar" pyridine structure in an excited state. researchgate.netresearchgate.net This highly strained intermediate is then susceptible to attack by radicals generated from the solvent, cyclohexane.

The formation of cyclohexyl radicals can be initiated by various means. For example, in Gif-type systems, which mimic certain enzymatic oxidation processes, cyclohexyl radicals are generated and can be captured by pyridine to form 2- and 4-cyclohexylpyridines. pnas.org

Rearrangement reactions often involve the migration of a substituent from one position to another on the pyridine ring or an associated side chain. wikipedia.orgwiley-vch.desolubilityofthings.com While specific examples detailing the isomerization of a pre-formed this compound to other isomers are not prevalent in the provided search results, the principles of rearrangement reactions are well-established. For instance, the Baeyer-Villiger rearrangement involves the migration of an alkyl group, with the migratory aptitude being tertiary alkyl > cyclohexyl > secondary alkyl. wiley-vch.de This indicates the relative ease with which a cyclohexyl group can participate in such rearrangements.

In a different context, the reductive decyanation of nitriles to form alkanes, including the synthesis of this compound, involves an isomerization step. d-nb.infonih.gov An initially formed Z-isomer of an iminyl anion intermediate undergoes facile isomerization to the E-isomer before a concerted C-C bond cleavage and hydrogen atom transfer occurs. d-nb.infonih.gov

The following table outlines key aspects of isomerization and rearrangement processes relevant to cyclohexylpyridines.

ProcessDescriptionKey IntermediatesProductsRef.
Photochemical Isomerization of PyridineIrradiation of pyridine in cyclohexane leads to the formation of cyclohexylpyridine isomers.Dewar pyridineThis compound, 4-Cyclohexylpyridine researchgate.netpreprints.orgresearchgate.net
Radical Capture by PyridineCyclohexyl radicals, generated by other means, are trapped by pyridine.Cyclohexyl radicalThis compound, 4-Cyclohexylpyridine pnas.org
Isomerization in Reductive DecyanationAn iminyl anion intermediate isomerizes from the Z to the E form prior to C-C bond cleavage.Iminyl anion (Z and E isomers)This compound d-nb.infonih.gov

Advanced Spectroscopic Characterization of 2 Cyclohexylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental techniques for determining the structure of organic molecules. They provide information on the number and types of hydrogen and carbon atoms present in a molecule.

The chemical shift (δ) in NMR spectroscopy indicates the position of a signal relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). It is influenced by the electronic environment of the nucleus. In ¹H NMR of 2-cyclohexylpyridine, the protons on the pyridine (B92270) ring are expected to appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. The proton at the C6 position of the pyridine ring typically shows the most downfield shift. The cyclohexyl protons, being in a more shielded aliphatic environment, will appear in the upfield region (lower ppm values).

Similarly, in ¹³C NMR, the carbons of the pyridine ring will have higher chemical shifts compared to the carbons of the cyclohexyl ring. The carbon atom at the point of attachment to the cyclohexyl group (C2 of the pyridine ring) is significantly deshielded. The chemical shifts can be influenced by the solvent used and the presence of any substituents on either the pyridine or cyclohexyl ring. oregonstate.edulibretexts.org For instance, in a study of this compound, the ¹H NMR spectrum in DMSO-d6 showed a triplet at 8.35 ppm, which is characteristic of a proton on the pyridine ring. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H-6~8.5Doublet
Pyridine H-3~7.1Doublet
Pyridine H-4~7.6Triplet
Pyridine H-5~7.0Triplet
Cyclohexyl CH (alpha)~2.8Multiplet
Cyclohexyl CH₂1.2 - 1.9Multiplets

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon PositionChemical Shift (ppm)
Pyridine C-2~165
Pyridine C-6~149
Pyridine C-4~136
Pyridine C-3~122
Pyridine C-5~121
Cyclohexyl C-1 (alpha)~44
Cyclohexyl C-2/C-6~31
Cyclohexyl C-3/C-5~26
Cyclohexyl C-4~25

Note: These are approximate values and can be influenced by experimental conditions.

Spin-spin coupling, a through-bond interaction between neighboring magnetic nuclei, results in the splitting of NMR signals into multiplets. libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent, non-equivalent protons and is described by the n+1 rule. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). libretexts.orglibretexts.org

In this compound, the protons on the pyridine ring will exhibit coupling to their neighbors. For example, the H-6 proton will typically appear as a doublet due to coupling with the H-5 proton. The H-4 proton will likely be a triplet, being coupled to both H-3 and H-5. The coupling constants are reciprocal, meaning the interaction between two protons has the same magnitude in both directions. libretexts.org Typical coupling constants for adjacent protons on a pyridine ring are in the range of 5-8 Hz.

The Attached Proton Test (APT) is a ¹³C NMR experiment that provides information about the number of protons directly attached to each carbon atom. aiinmr.com In an APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear as negative peaks, while methyl (CH₃) and methine (CH) carbons appear as positive peaks. nanalysis.com This technique is particularly useful for distinguishing between different types of carbon atoms, which can be ambiguous in a standard broadband-decoupled ¹³C NMR spectrum. aiinmr.comnanalysis.com For this compound, an APT experiment would show the C2 of the pyridine ring as a negative signal (quaternary), while the other pyridine carbons and the alpha-carbon of the cyclohexyl ring would appear as positive signals (methine). The remaining CH₂ groups of the cyclohexyl ring would show up as negative signals.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure by spreading the information across two frequency axes. oxinst.com

COSY, or Correlation Spectroscopy, is a homonuclear 2D NMR experiment that shows correlations between protons that are spin-spin coupled. libretexts.orgmagritek.com The spectrum displays the one-dimensional ¹H NMR spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are coupled to each other. libretexts.org This is invaluable for tracing out the connectivity of proton networks within a molecule. emerypharma.com

For this compound, a COSY spectrum would reveal cross-peaks between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also show correlations between the alpha-proton of the cyclohexyl ring and its neighboring methylene protons, as well as correlations between the different methylene groups within the cyclohexyl ring. This allows for the unambiguous assignment of the proton signals. emerypharma.com

Table 3: Expected COSY Correlations for this compound

Correlating Protons
Pyridine H-3 ↔ Pyridine H-4
Pyridine H-4 ↔ Pyridine H-5
Pyridine H-5 ↔ Pyridine H-6
Cyclohexyl CH (alpha) ↔ Cyclohexyl CH₂ (beta)
Cyclohexyl CH₂ ↔ Cyclohexyl CH₂ (adjacent)
HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a powerful 2D NMR technique used to determine proton-carbon single bond correlations. columbia.edu In this experiment, the proton spectrum is displayed on one axis and the carbon spectrum on the other, with cross-peaks indicating a direct attachment between a specific proton and a specific carbon atom. columbia.edu This is particularly useful for assigning the signals in the often-crowded proton and carbon NMR spectra of substituted pyridines and cyclohexyl rings. columbia.edursc.org

For instance, in the analysis of 2,4-dibenzyl-6-cyclohexylpyridine, the HSQC spectrum would reveal direct correlations between the protons of the cyclohexyl ring and their corresponding carbon atoms. researchgate.net Similarly, the aromatic protons of the pyridine ring would show correlations to their directly attached carbons. researchgate.net Multiplicity-edited HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups, as they exhibit opposite phases in the resulting spectrum, providing an additional layer of structural information. columbia.edu This technique offers greater sensitivity compared to older methods like DEPT-135. columbia.edu

A study on 2,4-dicyclopropyl-6-methylpyridine utilized HSQC to confirm the assignments of the carbon and proton signals, demonstrating its utility in structurally related pyridine derivatives. researchgate.net

Table 1: Representative HSQC Data for a this compound Derivative This table is a generalized representation based on typical chemical shifts and does not represent a specific, experimentally measured spectrum.

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Assignment
8.5 - 8.7 148 - 152 Pyridine C-H (α to N)
7.5 - 7.8 135 - 138 Pyridine C-H (γ to N)
7.0 - 7.3 120 - 124 Pyridine C-H (β to N)
2.8 - 3.1 45 - 50 Cyclohexyl C-H (α to Pyridine)
HMBC (Heteronuclear Multiple Bond Correlation)

While HSQC identifies direct one-bond C-H connections, HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is invaluable for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons (carbons with no attached protons) which are not observed in HSQC spectra. indiana.edulibretexts.org

In the context of this compound derivatives, an HMBC experiment would show correlations between the pyridine protons and the carbons of the cyclohexyl ring, and vice versa. For example, the proton at the 6-position of the pyridine ring would show a correlation to the carbon of the cyclohexyl ring that is three bonds away. Research on 2,4-dibenzyl-6-cyclohexylpyridine and 3,6-dibenzyl-2-cyclohexylpyridine utilized HMBC to establish the connectivity between the different substituent groups and the pyridine core. researchgate.net The absence of a cross-peak in an HMBC spectrum can also be informative, although it should be interpreted with caution as the intensity of the correlation depends on the magnitude of the coupling constant, which is influenced by the dihedral angle between the coupled nuclei. columbia.edu

Table 2: Illustrative HMBC Correlations for this compound This table is a generalized representation and does not correspond to a specific experimental dataset.

Proton (¹H) Correlated Carbon (¹³C) Number of Bonds
Pyridine H-6 Cyclohexyl C-1' 3
Pyridine H-3 Pyridine C-2 2
Pyridine H-3 Pyridine C-5 3
Cyclohexyl H-1' Pyridine C-2 2
NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. nanalysis.comlibretexts.org This makes it a crucial tool for determining the stereochemistry and conformation of molecules. libretexts.org

For this compound, a NOESY experiment can elucidate the spatial relationship between the protons of the cyclohexyl ring and the protons of the pyridine ring. This can provide insights into the preferred conformation of the cyclohexyl group relative to the pyridine ring. For instance, observing a NOE between a pyridine proton and an axial or equatorial proton on the cyclohexyl ring can define the molecule's three-dimensional structure. While detailed NOESY studies specifically on this compound are not abundant in the provided search results, the principles of the technique are widely applied to similar systems for stereochemical assignment. nanalysis.comlibretexts.org The intensity of NOESY cross-peaks is related to the distance between the interacting protons, allowing for qualitative and sometimes quantitative distance estimations. torvergata.it

Table 3: Hypothetical NOESY Correlations for a Stereoisomer of a Substituted this compound This table is for illustrative purposes to demonstrate the type of information obtained from a NOESY experiment.

Proton 1 Proton 2 Deduced Proximity
Pyridine H-3 Cyclohexyl H-2' (axial) Close in space
Pyridine H-3 Cyclohexyl H-2' (equatorial) Distant in space

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utdallas.edu It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. utdallas.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For example, while conventional mass spectrometry might not distinguish between C₁₁H₁₅N (the formula for this compound) and another molecule with the same nominal mass, HRMS can easily differentiate them based on their precise masses calculated from the exact masses of their constituent isotopes (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031). savemyexams.commsu.edu

Several studies on derivatives of this compound have utilized HRMS to confirm the elemental composition of their synthesized compounds. For instance, the calculated mass for [C₁₂H₁₆N]⁺ (a derivative) was 174.1283, with the found mass being 174.1277, confirming the formula. researchgate.net Similarly, HRMS was used to verify the composition of compounds like dimethyl this compound-3,4-dicarboxylate and 2-[2-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]pyridine. amazonaws.comrsc.org

Table 4: HRMS Data for a Hypothetical this compound Derivative

Molecular Formula Calculated Exact Mass (m/z) Measured Exact Mass (m/z)

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion (the ionized intact molecule) can break apart into smaller, charged fragments. gbiosciences.com The pattern of these fragments provides a "fingerprint" that can help identify the structure of the molecule. msu.edu The fragmentation of this compound would likely involve characteristic losses from both the pyridine and cyclohexyl moieties.

Common fragmentation pathways for alkanes and cycloalkanes involve the loss of alkyl radicals, with cycloalkanes often showing a significant peak corresponding to the loss of ethylene (B1197577) (M-28). gbiosciences.commsu.edu For pyridine and its derivatives, fragmentation can involve cleavage of the ring or loss of substituents. In the case of this compound, one would expect to see fragments corresponding to the loss of the cyclohexyl group, or fragmentation within the cyclohexyl ring itself. Alpha-cleavage, where the bond adjacent to the heteroatom (nitrogen) breaks, is a common fragmentation mode for amines and related compounds. miamioh.edu This could lead to the formation of a stable pyridinium-containing cation. The analysis of these patterns, often aided by comparison to spectral databases, is a powerful tool for structural confirmation. msu.eduyoutube.com

Table 5: Plausible Mass Spectrometry Fragmentation for this compound This table presents hypothetical fragments and is for illustrative purposes.

m/z Possible Fragment Identity Notes
161 [C₁₁H₁₅N]⁺ Molecular Ion (M⁺)
160 [C₁₁H₁₄N]⁺ Loss of a hydrogen radical (M-1)
83 [C₆H₁₁]⁺ Cyclohexyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. utdallas.edu Different types of bonds (e.g., C-H, C=C, C=N) vibrate at characteristic frequencies, so the resulting IR spectrum provides information about the functional groups present in the molecule. vscht.cz

For this compound, the IR spectrum would exhibit several key absorptions:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: From the cyclohexyl group, appearing just below 3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N stretching: These vibrations from the pyridine ring cause a series of absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Aliphatic C-H bending: Vibrations from the CH₂ groups of the cyclohexyl ring would be observed around 1450 cm⁻¹.

The region from 1450 to 600 cm⁻¹ is known as the "fingerprint region," where the complex pattern of absorptions is unique to a specific molecule. msu.edu While specific IR data for this compound was not detailed in the search results, the characteristic absorption regions for its constituent functional groups are well-established. vscht.cznist.gov

Table 6: Characteristic IR Absorption Frequencies for this compound This table is based on general spectroscopic principles.

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3100 - 3000 C-H stretch Pyridine (Aromatic)
2960 - 2850 C-H stretch Cyclohexyl (Aliphatic)
1600 - 1585 C=C / C=N stretch Pyridine Ring
1500 - 1400 C=C / C=N stretch Pyridine Ring

Vibrational Mode Analysis

A molecule's vibrational modes are the distinct ways in which its atoms can move relative to each other. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 possible vibrational modes. libretexts.org These movements, which include stretching, bending, wagging, twisting, scissoring, and rocking, are quantized and can be excited by infrared radiation. libretexts.orgbellevuecollege.edu For a vibrational mode to be IR active, it must cause a change in the molecule's permanent dipole moment. libretexts.org

The analysis of these modes provides a detailed fingerprint of the molecule. For instance, the stretching vibrations of C-H bonds in the cyclohexyl group are expected in the 2850-2960 cm⁻¹ region, while the pyridine ring will exhibit its own characteristic ring stretching and bending vibrations. libretexts.org The coupling between different vibrational modes can also provide information about the molecular structure. rsc.org

Table 1: Predicted Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Associated Functional Group
C-H Stretch (Aliphatic)2850 - 2960Cyclohexyl group
C-H Stretch (Aromatic)3000 - 3100Pyridine ring
C=N Stretch~1600Pyridine ring
C=C Stretch (Aromatic)1400 - 1600Pyridine ring
CH₂ Scissoring~1460Cyclohexyl group
C-H Bending (Aromatic)690 - 900Pyridine ring

Note: The exact frequencies can vary based on the molecular environment and any substitutions on the rings.

Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups within a molecule. bellevuecollege.edu In this compound, the presence of both a saturated hydrocarbon ring (cyclohexyl) and an aromatic heterocyclic ring (pyridine) gives rise to a characteristic spectrum.

The strong absorptions in the 2850-2960 cm⁻¹ range are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl group. libretexts.org The weaker absorptions between 3000 and 3100 cm⁻¹ can be attributed to the C-H stretching of the sp² hybridized carbons in the pyridine ring. core.ac.uk The pyridine ring itself will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of an O-H or N-H group, which is consistent with the structure of this compound. core.ac.ukmasterorganicchemistry.com

Derivatives of this compound will exhibit additional or shifted peaks corresponding to their specific functional groups. For example, a hydroxyl-substituted derivative like 2-cyclohexylpyridin-3-ol would show a broad O-H stretching band around 3200-3600 cm⁻¹. core.ac.uksigmaaldrich.com Similarly, a carbonyl group in a derivative would result in a strong absorption peak in the 1650-1800 cm⁻¹ range. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (Alkyl)2850-2960Strong
C-H (Aromatic)3000-3100Medium to Weak
C=N (Pyridine)~1600Medium
C=C (Aromatic)1400-1600Medium to Strong
O-H (Alcohol/Phenol)3200-3600Strong, Broad
C=O (Ketone/Ester)1650-1800Strong
C≡N (Nitrile)2210-2260Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. azooptics.com This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light in this region. shu.ac.uk

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (ground state) to a higher energy molecular orbital (excited state). shu.ac.uk The types of electronic transitions that can occur include σ→σ, n→σ, π→π, and n→π. libretexts.org For organic molecules like this compound, the most relevant transitions are typically π→π* and n→π*, which involve the electrons in the pyridine ring. libretexts.orgelte.hu

The pyridine ring in this compound acts as a chromophore. The π electrons in the aromatic system can be excited to higher energy π* orbitals (π→π* transitions), and the non-bonding electrons on the nitrogen atom can be promoted to π* orbitals (n→π* transitions). elte.hu The cyclohexyl group, being a saturated aliphatic system, does not significantly contribute to the UV-Vis absorption in the near-UV and visible regions. shu.ac.uk

Derivatives of this compound with extended conjugation or additional chromophores will exhibit shifts in their absorption wavelengths. For instance, the introduction of a carbonyl group or another aromatic ring can lead to a bathochromic shift (a shift to longer wavelengths). units.it

Table 3: Common Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength Range (nm)
σ → σExcitation of an electron in a sigma bonding orbital to a sigma anti-bonding orbital.< 200
n → σExcitation of a non-bonding electron to a sigma anti-bonding orbital.150 - 250
π → πExcitation of an electron in a pi bonding orbital to a pi anti-bonding orbital.200 - 500
n → πExcitation of a non-bonding electron to a pi anti-bonding orbital.250 - 600

Absorbance and Wavelength Maxima Studies

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is known as the λmax. azooptics.com The value of λmax provides information about the electronic structure of the molecule. For pyridine itself, characteristic π→π* transitions are observed. The presence of the cyclohexyl substituent may cause a slight shift in the λmax compared to unsubstituted pyridine.

The intensity of the absorption is related to the concentration of the sample and the path length of the light through the sample, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. shu.ac.uk The molar absorptivity is a constant that is characteristic of the molecule at a specific wavelength.

Studies on derivatives can reveal how different functional groups influence the electronic transitions. For example, the chelation of a metal ion to a suitably functionalized this compound derivative can lead to the formation of new absorption bands, often in the visible region, due to ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.net

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. rsc.org It provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N) in the sample. rsc.org This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound or its derivatives.

The process typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. rsc.org The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are separated and quantified. rsc.org From the amounts of these products, the percentages of C, H, and N in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assumed formula. For this compound (C₁₁H₁₅N), the theoretical elemental composition would be approximately 83.0% C, 9.5% H, and 7.5% N. Any significant deviation from these values would suggest the presence of impurities or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₅N)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0111132.1182.94
Hydrogen (H)1.011515.159.51
Nitrogen (N)14.01114.018.79
Total 159.27 100.00

Note: These are theoretical values. Experimental results are typically reported with a small margin of error.

Computational Chemistry Approaches for 2 Cyclohexylpyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgyoutube.com It has become a versatile tool in chemistry and materials science, as it can determine the properties of a system using the spatially dependent electron density, which is a function of only three variables, rather than the complex many-electron wavefunction. youtube.com This approach offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2-cyclohexylpyridine. imperial.ac.uk

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. psu.edu For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule.

Electronic structure analysis provides further details on the molecule's properties. mdpi.comnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These are representative values and can vary based on the specific functional and basis set used in the calculation.

Property Representative Value Significance
Total Energy -522.6 Hartree The absolute energy of the optimized molecular structure.
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -0.5 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.7 eV Indicates chemical reactivity and kinetic stability.

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. arxiv.orglibretexts.org By modeling the interactions between reactants, intermediates, and products, researchers can map out the entire reaction coordinate. libretexts.org This is particularly useful for understanding mechanisms such as C-H bond activation, which is relevant for the functionalization of the cyclohexyl group, or reactions involving the nitrogen atom of the pyridine (B92270) ring. The computational approach allows for the investigation of various potential pathways, which may be difficult to explore experimentally. sciforum.net

A critical aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction pathway. libretexts.orgopentextbooks.org.hk DFT calculations can locate the precise geometry of the transition state structure and determine its energy. libretexts.orgmdpi.com The energy difference between the reactants and the transition state is known as the activation energy or activation barrier (ΔG‡). libretexts.orgopentextbooks.org.hk

Table 2: Example of Calculated Activation Barriers for a Hypothetical Reaction Step Note: Values are for illustrative purposes.

Reaction Step Activation Energy (ΔG‡) (kcal/mol) Implication
Step 1: A → [TS1]‡ → B 25 Moderately slow step at room temperature.

| Step 2: B → [TS2]‡ → C | 15 | Faster step compared to Step 1. |

DFT calculations are used to compute the Gibbs free energy (ΔG) of reactants, products, and intermediates. fiveable.melibretexts.org The change in Gibbs free energy (ΔG) for a reaction is calculated using the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. savemyexams.comwikipedia.org

A negative ΔG indicates a spontaneous or thermodynamically favorable reaction, while a positive ΔG suggests the reaction is non-spontaneous under the given conditions. libretexts.orgsavemyexams.com By calculating the Gibbs free energy for each step in a proposed mechanism, a thermodynamic pathway can be constructed. This energy profile helps identify the most favorable reaction route and predicts the equilibrium position of the reaction. studymind.co.uk

Table 3: Relationship Between Standard Gibbs Free Energy Change (ΔG°) and Reaction Spontaneity

ΔG° Value K (Equilibrium Constant) Spontaneity at Standard Conditions
Negative (< 0) > 1 Reaction is spontaneous (product-favored). wikipedia.org
Zero (= 0) = 1 Reaction is at equilibrium. fiveable.me

| Positive (> 0) | < 1 | Reaction is non-spontaneous (reactant-favored). wikipedia.org |

The non-rigid nature of the cyclohexyl ring and its single-bond connection to the pyridine ring mean that this compound can exist in multiple conformations. sapub.org Conformational analysis using DFT involves calculating the relative energies of these different spatial arrangements to identify the most stable conformers. auremn.org.brunibas.it

For the cyclohexane (B81311) ring, the primary conformations are the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. The key factor for this compound is the orientation of the pyridine substituent on the chair conformer, which can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). libretexts.org DFT calculations consistently show that the equatorial conformation is significantly more stable than the axial one due to the avoidance of steric clashes known as 1,3-diaxial interactions. libretexts.org

Table 4: Illustrative Relative Energies of this compound Conformers Note: Values are representative and obtained from DFT calculations.

Conformer Pyridine Position Relative Energy (kcal/mol) Predicted Population at 298 K
1 Equatorial 0.00 (most stable) >99%

| 2 | Axial | ~2.1 | <1% |

DFT calculations are instrumental in predicting how the addition of substituents to the this compound framework alters its chemical behavior. These influences are broadly categorized as steric and electronic effects.

Steric Effects : Steric effects arise from the spatial arrangement of atoms. nih.gov DFT can quantify the steric hindrance introduced by bulky substituents. For instance, adding large groups to the pyridine ring near the cyclohexyl group can restrict rotation around the C-C bond, influencing the molecule's preferred conformation and potentially hindering its ability to participate in certain reactions. nih.govrsc.org

Electronic Effects : Electronic effects describe how substituents modify the electron density distribution within the molecule. iupac.org Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org DFT calculations can model these effects by analyzing changes in molecular orbitals and charge distribution. EDGs increase the electron density on the pyridine ring, making it more reactive toward electrophiles, while EWGs decrease the electron density, making it less reactive. nih.govlibretexts.org

Table 5: Predicted Influence of Substituents on the Properties of this compound

Substituent Type Example Groups Predicted Effect on Pyridine Ring
Electron-Donating (Activating) -CH₃, -OCH₃ Increases electron density; enhances reactivity towards electrophiles. libretexts.org

| Electron-Withdrawing (Deactivating) | -NO₂, -CN | Decreases electron density; reduces reactivity towards electrophiles. libretexts.org |

Coordination Chemistry of 2 Cyclohexylpyridine Ligands

Ligand Properties of 2-Cyclohexylpyridine

The coordination behavior of this compound is intrinsically linked to its electronic and steric profile, which is dictated by the interplay between the aromatic pyridine (B92270) ring and the bulky, non-aromatic cyclohexyl substituent at the 2-position.

Lewis Basicity and Donor Atom Characteristics

The nitrogen atom of the pyridine ring in this compound acts as the primary donor atom, making it a Lewis base. The basicity of this nitrogen is a critical factor in determining the strength of the coordinate bond it forms with a metal center. Alkyl groups, such as the cyclohexyl moiety, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. An increase in electron density enhances the ability of the nitrogen to donate its lone pair of electrons to a Lewis acidic metal center, thereby increasing its Lewis basicity compared to unsubstituted pyridine.

CompoundpKa of Conjugate Acid
Pyridine5.23
2-Methylpyridine5.97
2-Ethylpyridine5.89
2,6-Dimethylpyridine6.72

Data sourced from various chemistry databases.

Based on these trends, it is reasonable to infer that this compound would exhibit a pKa value in a similar or slightly higher range, reflecting its enhanced Lewis basicity due to the electron-donating nature of the cyclohexyl group.

Steric and Electronic Influence of the Cyclohexyl Moiety

The cyclohexyl group at the 2-position of the pyridine ring exerts a significant steric influence on the coordination of the ligand to a metal center. This steric bulk can affect several aspects of complex formation and stability:

Coordination Number: The presence of the bulky cyclohexyl group can limit the number of this compound ligands that can coordinate to a single metal center, favoring the formation of complexes with lower coordination numbers.

Bond Lengths and Angles: The steric repulsion between the cyclohexyl group and other ligands on the metal center can lead to elongated metal-nitrogen bond lengths and distorted coordination geometries. This phenomenon is well-documented for other sterically hindered pyridine ligands. cam.ac.uk

The electronic effect of the cyclohexyl group is primarily inductive and electron-donating, which, as mentioned, enhances the Lewis basicity of the pyridine nitrogen. This increased electron-donating ability can also influence the redox properties of the resulting metal complex, making the metal center more electron-rich and potentially affecting its catalytic activity.

Formation of Metal-2-Cyclohexylpyridine Complexes

The synthesis of metal complexes with this compound as a ligand is expected to follow general procedures for the coordination of pyridine-type ligands to transition metals. However, the specific reaction conditions may need to be optimized to account for the steric bulk of the ligand.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes involving pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comrsc.org For this compound, a general synthetic route would involve:

[Metal Precursor] + n [this compound] → [Metal(this compound)n(anion)x]

Common metal precursors include halides (e.g., PdCl₂, CuCl₂), nitrates, or acetates. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Alcohols, such as ethanol (B145695) or methanol, and chlorinated solvents are frequently employed. The stoichiometry of the reactants can be adjusted to control the number of coordinated ligands. Due to the steric hindrance of the cyclohexyl group, reactions may require elevated temperatures to overcome the activation energy for ligand substitution.

While specific examples of the synthesis of transition metal complexes solely with this compound are not extensively detailed in the reviewed literature, the general principles of coordination chemistry suggest that such complexes can be readily prepared.

Binding Modes and Coordination Geometries

For a given metal ion, the preferred coordination geometry is influenced by factors such as the metal's d-electron configuration, the nature of the other ligands, and the steric demands of the ligands. With a sterically demanding ligand like this compound, deviations from ideal geometries are expected. For instance, in a four-coordinate complex, a tetrahedral geometry might be favored over a square planar arrangement to minimize steric clashes between the cyclohexyl groups. Similarly, in six-coordinate complexes, distortions from a perfect octahedral geometry are likely.

The steric hindrance can also influence the orientation of the cyclohexyl group relative to the coordination plane. In the solid state, crystal packing forces will also play a role in determining the final conformation. While no specific crystal structures of simple metal-2-cyclohexylpyridine complexes were found in the surveyed literature, studies on related sterically hindered pyridine complexes provide valuable insights into the expected structural features. cam.ac.uk

Applications in Catalysis

The unique steric and electronic properties of this compound suggest its potential utility in catalysis. The bulky cyclohexyl group can create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction. For example, it could favor the formation of less sterically hindered products or create a chiral pocket in an asymmetric catalyst.

The electron-donating nature of the cyclohexyl group increases the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions. Palladium complexes with substituted pyridine ligands have been shown to be effective catalysts in various C-C bond-forming reactions. mdpi.com

While the direct application of this compound metal complexes in catalysis is not well-documented in the available literature, the principles of ligand design in catalysis suggest that it could be a valuable ligand for tuning the activity and selectivity of metal catalysts in various organic transformations. For example, nickel(II) complexes with pyridine-based ligands have been investigated for their catalytic activity in oligomerization processes. nih.govresearchgate.net Further research is needed to explore the full potential of this compound in this field.

Role as N-Donor Ligands in Homogeneous Catalysis

The chemical compound this compound has been investigated for its role as an N-donor ligand in various homogeneous catalytic reactions. As a derivative of pyridine, its nitrogen atom possesses a lone pair of electrons that can coordinate with a metal center, thereby forming a metal complex that can act as a catalyst. The cyclohexyl group at the 2-position introduces significant steric bulk, which can influence the catalytic activity and selectivity of the resulting complex.

The steric hindrance provided by the cyclohexyl group is a critical feature that would be expected to modulate the coordination environment of a metal catalyst. This can affect the stability of the catalyst, the accessibility of the metal center to substrates, and the stereoselectivity of the reaction. However, without specific experimental data, any discussion on its precise influence on catalytic cycles remains speculative. Further research and publication of experimental results are necessary to fully elucidate the catalytic potential of this compound and to generate the detailed data required for a comprehensive analysis and comparison with other N-donor ligands.

Catalytic Applications and Roles of 2 Cyclohexylpyridine in Organic Transformations

Role in Dehydrogenative Cross-Coupling Catalysis

Dehydrogenative cross-coupling (CDC) represents a powerful, atom-economical strategy for forming carbon-carbon bonds directly from two C-H bonds, eliminating the need for pre-functionalized substrates. mdpi.com In this context, 2-cyclohexylpyridine often emerges as a product of such advanced catalytic methods.

Research has demonstrated that upon photoirradiation with visible light, pyridine (B92270) adsorbed on a titanium dioxide (TiO₂) surface can be excited to form a pyridine radical cation. This reactive intermediate is capable of selectively oxidizing a C-H bond in cyclohexane (B81311) to generate a cyclohexyl radical. The subsequent coupling of these radical species leads to the formation of cyclohexylpyridines, including this compound, alongside the evolution of hydrogen gas. This photocatalytic approach showcases a highly selective pathway for dehydrogenative cross-coupling. The mechanism is believed to proceed through a radical-radical coupling, where both pyridine and cyclohexane are activated into their respective radical forms before coupling.

While direct catalysis by this compound in CDC is not prominently documented, its synthesis via this route highlights the reactivity of the pyridine scaffold and the advancement of C-H functionalization techniques. mpg.de

Participation in Hydrogenation Reactions

The hydrogenation of pyridine derivatives is a fundamental method for producing piperidines, which are prevalent structural motifs in pharmaceuticals and natural products. rsc.orgnih.gov this compound participates in these reactions both as a substrate for producing 2-cyclohexylpiperidine (B1347038) and as a reference point for understanding the complexities of selective hydrogenation. rsc.org

In the catalytic hydrogenation of arylpyridines, the goal is often the selective reduction of the pyridine ring without affecting the aryl substituent. However, under certain conditions, over-hydrogenation can occur. For instance, in the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine, the further reduction of the phenyl ring to a cyclohexyl ring can lead to the formation of 4-cyclohexylpiperidine (B176667) as a byproduct. nih.gov Studies using various heterogeneous catalysts such as Rh/C, Pd/C, Pt/C, and Ru/C have been conducted to optimize selectivity. It was observed that a 5% Ru/C catalyst led to a significant formation of 4-cyclohexylpiperidine (up to 15%), demonstrating that the choice of catalyst is critical in preventing this subsequent hydrogenation. nih.gov A process using a standard Pd/C catalyst followed by a CO₂-triggered isolation was developed to achieve high purity of the desired arylpiperidine, minimizing the fully hydrogenated byproduct. nih.gov

Table 1: Catalyst Performance in the Hydrogenation of 4-Phenylpyridine nih.gov

Catalyst Conversion (%) Selectivity for 4-Phenylpiperidine (%) Selectivity for 4-Cyclohexylpiperidine (%)
5% Rh/C ~95 ~90 ~10
5% Pd/C ~95 >95 <5
5% Ru/C ~95 ~85 ~15
5% Pt/C 7 (after 65h) >99 <1

Conditions: Data represent approximate selectivities at high conversion for comparison.

Substituents on the pyridine ring significantly influence the rate and selectivity of hydrogenation. The steric and electronic properties of the substituent can affect the adsorption of the molecule onto the catalyst surface and its reactivity. rsc.orgresearchgate.net

Steric hindrance from a bulky substituent, such as the cyclohexyl group in this compound, can direct the stereochemical outcome of the hydrogenation. researchgate.net For sterically encumbered 2-substituted pyridines, like 2-phenylpyridine (B120327), hydrogenation using platinum catalysts can yield the corresponding piperidine (B6355638) with moderate to good selectivity, as the bulky group can hinder the further reduction of the adjacent aromatic ring. nih.gov The general principle is that the molecule adsorbs on the catalyst on the face with less steric repulsion, directing the addition of hydrogen atoms to the opposite face. researchgate.net

Electronically, substituents also play a crucial role. Electron-donating groups on the pyridine ring can disfavor the reduction process. For example, the hydrogenation of 4-methoxypyridine (B45360) (a strong electron-donating group) results in a lower yield compared to 4-methylpyridine (B42270) (a less electron-donating group). rsc.org Conversely, electron-withdrawing groups like carbonyls (esters, amides, carboxylic acids) attached to the pyridine ring facilitate the reduction. rsc.org This is because the hydrogenation of unactivated pyridines can be challenging due to the nitrogen atom poisoning the metal catalyst. rsc.org

As a Ligand in Transition Metal Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals to form catalytically active complexes. cardiff.ac.uk this compound has been identified as a potential ligand in various catalytic systems.

In a patent for the preparation of ethanol (B145695), this compound is listed among several nitrogen-containing compounds that can serve as a promoter or co-catalyst in a ruthenium-based catalytic system. Furthermore, a manganese(II) complex incorporating a bis(cyclohexylpyridine)-substituted macrocyclic ligand has been designed as a functional mimic for the enzyme superoxide (B77818) dismutase (SOD), showcasing the utility of the cyclohexylpyridine moiety in bioinorganic chemistry and redox catalysis. The design of such ligands is crucial as they modulate the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. cardiff.ac.uk

Mechanocatalytic Applications

Mechanocatalysis, which utilizes mechanical force (e.g., from ball milling) to drive chemical reactions, is a burgeoning field in green chemistry. Despite a thorough review of the available literature, no specific applications of this compound as a catalyst or ligand in mechanocatalytic transformations have been reported. While the synthesis of this compound is mentioned within a thesis on mechanochemistry, its role was as a characterization compound, not as an active participant in a mechanocatalytic process.

Radical Catalysis Involving this compound Species

Radical-based transformations offer unique pathways for bond formation, often under mild conditions using methods like photoredox catalysis. As mentioned previously (Section 7.1), this compound is synthesized via a radical mechanism in the photocatalytic dehydrogenative cross-coupling of pyridine and cyclohexane.

The key step in this process is the photoexcitation of a surface complex between pyridine and TiO₂, which generates a pyridine radical cation via a ligand-to-metal charge transfer. This radical cation is a potent oxidant that can abstract a hydrogen atom from cyclohexane, forming a cyclohexyl radical. The coupling between the pyridyl radical species and the cyclohexyl radical affords the final this compound product. The involvement of radical intermediates is supported by kinetic isotope effect (KIE) studies. This process highlights how pyridine derivatives can be activated to participate in selective radical coupling reactions, expanding the toolkit for C-H functionalization.

Derivatization Strategies for 2 Cyclohexylpyridine

Derivatization for Enhanced Analytical Detection and Separation

The primary goal of derivatization in analytical chemistry is to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical method. slideshare.net This can involve increasing its volatility for gas chromatography, enhancing its ionization efficiency for mass spectrometry, or adding a chromophore or fluorophore for improved detection in liquid chromatography. researchgate.net

In mass spectrometry, derivatization is employed to improve the ionization efficiency of an analyte and to generate characteristic fragment ions that can aid in its identification and quantification. nih.gov For a compound like 2-Cyclohexylpyridine, which possesses a basic nitrogen atom, derivatization can lead to the formation of a charged species, enhancing its signal in electrospray ionization (ESI) mass spectrometry.

While specific derivatization strategies for this compound in MS are not extensively documented, general approaches for amines and nitrogen-containing heterocycles are applicable. Chemical tagging with moieties that are readily ionizable can significantly improve detection. nih.gov For instance, derivatizing agents that introduce a permanently charged group or a group that is easily protonated can enhance the signal in positive-ion ESI-MS. ddtjournal.com

Common derivatization approaches that could be applied to this compound for MS analysis include:

Quaternization: Alkylation of the pyridine (B92270) nitrogen with an alkyl halide (e.g., methyl iodide) would create a permanently charged quaternary ammonium (B1175870) salt. This derivative would exhibit enhanced ESI response.

Acylation: Reaction with an acylating agent can introduce a tag that may improve chromatographic properties and provide specific fragmentation patterns in tandem MS (MS/MS) experiments.

The choice of derivatizing reagent is critical and depends on the specific requirements of the analysis, such as the desired mass shift and the fragmentation behavior of the resulting derivative. jfda-online.com

Table 1: Potential Derivatization Reagents for this compound in MS

Reagent ClassExample ReagentPotential Effect
Alkylating AgentsMethyl iodideForms a quaternary ammonium salt, enhancing ESI signal.
Acylating AgentsAcetic AnhydrideIntroduces an acetyl group, potentially altering chromatographic retention and fragmentation.
Sulfonylating AgentsDansyl ChlorideAdds a fluorescent tag and improves ionization efficiency. nih.gov

Gas chromatography requires analytes to be volatile and thermally stable. phenomenex.com While this compound is amenable to GC analysis without derivatization googleapis.com, derivatization can be used to improve peak shape and reduce tailing, which can occur due to interactions between the basic pyridine nitrogen and active sites on the GC column.

Silylation is a common derivatization technique in GC that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing polarity. phenomenex.comchemcoplus.co.jp Although this compound does not have active hydrogens, derivatization techniques can still be applied to modify its properties. For instance, reactions targeting the pyridine ring could potentially alter its volatility and chromatographic behavior.

Common derivatization methods in GC focus on masking polar functional groups. sigmaaldrich.com For a compound like this compound, derivatization might be less about increasing volatility and more about improving chromatographic performance by minimizing interactions with the stationary phase.

Table 2: General Derivatization Reagents for GC and Their Applicability

Derivatization MethodCommon ReagentsTarget Functional GroupsPotential for this compound
SilylationBSTFA, MSTFA, TMCS-OH, -COOH, -NH2, -SH phenomenex.comlibretexts.orgNot directly applicable as there are no active hydrogens. However, some silylating agents can react with certain heterocycles. rsc.org
AcylationAcetic Anhydride, Trifluoroacetic Anhydride (TFAA)-OH, -NH2 jfda-online.comCan potentially react with the pyridine ring under certain conditions.
AlkylationAlkyl Halides-OH, -NH2, -SHCan lead to quaternization of the pyridine nitrogen.

In liquid chromatography, derivatization is often performed to enhance the detectability of an analyte, especially when using UV-Visible or fluorescence detectors. researchgate.net this compound possesses a pyridine ring, which has some UV absorbance. However, to improve sensitivity, a derivatizing agent that introduces a highly absorbing chromophore or a fluorescent tag can be used.

Derivatization can be performed either before the LC column (pre-column) or after the column but before the detector (post-column). researchgate.net Pre-column derivatization is more common and offers the advantage of potentially improving the chromatographic separation as well.

For this compound, derivatizing agents that react with the pyridine nitrogen or the ring itself could be employed. For example, reagents that react with tertiary amines could potentially be adapted.

Table 3: Derivatization Reagents for Enhanced LC Detection

ReagentDetection MethodTarget Functional GroupsPotential for this compound
Dansyl ChlorideFluorescencePrimary and secondary amines, phenols. nih.govCould potentially react with the pyridine nitrogen under specific conditions.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)FluorescencePrimary and secondary amines. researchgate.netSimilar to Dansyl Chloride, potential for reaction with the pyridine nitrogen.
2,4-Dinitrophenylhydrazine (DNPH)UV-VisibleAldehydes and ketones. libretexts.orgNot directly applicable.
Benzoyl ChlorideUV-VisiblePrimary and secondary amines. researchgate.netCould potentially acylate the pyridine ring.

Functional Group Modifications for Further Synthesis

Beyond analytical purposes, derivatization of this compound can be a key step in the synthesis of more complex molecules. These modifications introduce new functional groups that can participate in a variety of subsequent chemical reactions.

Alkylation: Alkylation of the pyridine ring can introduce alkyl groups at various positions. The Minisci reaction, a radical substitution, is a common method for the C-H alkylation of electron-deficient N-heteroarenes. rsc.org For instance, the alkylation of 4-(tert-butyl)-2-cyclohexylpyridine has been demonstrated using alkyl boronic acids under photoredox catalysis. rsc.org Another approach involves the use of Grignard reagents with pyridine N-oxides to introduce alkyl groups at the C2 position. organic-chemistry.org The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, though less directly applicable to the pyridine ring itself without prior functionalization. pressbooks.pub

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the pyridine ring. Friedel-Crafts type acylations can be challenging with pyridine due to the deactivation of the ring by the nitrogen atom. However, acylation of aromatic nucleophiles can be achieved using an acid chloride in the presence of a base like triethylamine. cardiff.ac.uk This approach could potentially be applied to this compound. The acylation of aromatic compounds can also be performed using carboxylic acids or their derivatives in the presence of a suitable catalyst. google.com

Silylation: Silylation of pyridines can be achieved with high regioselectivity. A rhodium-aluminum complex has been shown to catalyze the C2-selective mono-silylation of various pyridines. rsc.org This method is significant as 2-silylpyridines are versatile intermediates that can be converted into other functional groups. rsc.org Decarboxylative C-H silylation of N-heteroarenes with silanecarboxylic acids under photo- or silver-mediated conditions is another novel method to introduce silyl (B83357) groups. rsc.org Dehydrogenative silylation using palladium on charcoal is also a possibility for certain substrates. gelest.com

Table 4: Synthetic Derivatization of Pyridines

ReactionReagents/ConditionsOutcomeReference
Minisci AlkylationAlkyl boronic acids, photoredox catalystC-H alkylation of the pyridine ring rsc.org
AcylationAcid chloride, triethylamineIntroduction of an acyl group cardiff.ac.uk
C2-SilylationHydrosilane, Rh-Al complexSelective silylation at the C2 position rsc.org
Decarboxylative SilylationSilanecarboxylic acids, photo/silver mediationC-H silylation of the pyridine ring rsc.org

Q & A

Q. What are the standard synthetic routes for 2-Cyclohexylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound (C₁₁H₁₅N, MW 161.25) is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions, where cyclohexyl groups are introduced to the pyridine ring. For example, cyclohexene derivatives may react with pyridine precursors under catalytic conditions (e.g., Lewis acids like AlCl₃) . Reaction optimization involves temperature control (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents to minimize byproducts. Yield improvements often require iterative purification steps, such as column chromatography or recrystallization .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The cyclohexyl group’s proton signals (δ 1.2–2.1 ppm for cyclohexyl CH₂ and CH groups) and pyridine ring protons (δ 7.5–8.5 ppm) are key identifiers. 13C^{13}\text{C} NMR distinguishes aromatic carbons (120–150 ppm) and cyclohexyl carbons (20–35 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 161, with fragmentation patterns indicating loss of the cyclohexyl group (m/z 79 for pyridine) .
  • IR Spectroscopy : Absorbances near 3050 cm⁻¹ (C-H aromatic stretch) and 2900 cm⁻¹ (C-H cyclohexyl stretch) confirm structural motifs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase assays) to test interactions with biological targets. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical .
  • Cellular Uptake : Fluorescent tagging (e.g., via pyridine nitrogen functionalization) and confocal microscopy can track intracellular localization .
  • Data Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to assess significance. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. How should contradictions in reported physicochemical properties (e.g., solubility, stability) be addressed?

  • Methodological Answer :
  • Systematic Replication : Repeat experiments under standardized conditions (pH, temperature, solvent). For solubility discrepancies, use HPLC to quantify saturation points .
  • Meta-Analysis : Aggregate data from peer-reviewed studies and apply regression models to identify outlier results. For stability, conduct accelerated degradation studies (40–60°C, 75% humidity) to assess hydrolytic/oxidative pathways .
  • Transparency : Disclose all experimental parameters (e.g., solvent purity, instrument calibration) to enable cross-lab comparisons .

Q. What methodologies are recommended for assessing the environmental impact of this compound given limited ecotoxicity data?

  • Methodological Answer :
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., pyridine derivatives with cyclohexyl groups) to predict biodegradation and bioaccumulation .
  • In Silico Modeling : Tools like EPI Suite estimate persistence (half-life) and toxicity thresholds. Validate with Daphnia magna or algal growth inhibition assays if resources permit .
  • Risk Mitigation : Implement green chemistry principles (e.g., solvent substitution, waste minimization) during synthesis to reduce environmental release .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields or biological activity of this compound?

  • Methodological Answer :
  • Detailed Protocols : Document reaction timelines, purification gradients, and instrument settings (e.g., NMR shimming parameters) .
  • Open Data : Share raw spectra, chromatograms, and datasets in repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Collaborative Validation : Partner with independent labs to replicate key findings, reducing bias from single-lab artifacts .

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